N-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)methyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CC-11006 is a small molecule and thalidomide analog with potential immunomodulating and antineoplastic activity. It is an orally available compound that modulates the expression of proinflammatory and regulatory cytokines . This compound is part of a class of immunomodulatory drugs derived from thalidomide, which have been developed for the treatment of various cancers and inflammatory diseases .
準備方法
The synthesis of CC-11006 involves several steps. The general synthetic route includes the following steps :
Formation of the core structure: The synthesis begins with the reaction of maleic anhydride and trifluoroacetic acid at 50°C.
Addition of the amino group: The core structure is then reacted with 3-amino-2,3-dioxopiperidine in the presence of imidazole and acetic acid at 77°C.
Hydrogenation: The intermediate product is hydrogenated using palladium on carbon (Pd/C).
Cyclopropanation: Finally, the product is reacted with cyclopropanecarbonyl chloride and diisopropylethylamine to yield CC-11006.
化学反応の分析
CC-11006 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
CC-11006 has several scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of structural modifications on biological activity.
Biology: It is used to investigate the mechanisms of action of immunomodulatory drugs.
Medicine: It is being developed for the treatment of blood cancers, such as multiple myeloma, myelodysplastic syndrome, lymphoma, and chronic lymphocytic leukemia, as well as solid tumors and inflammatory diseases
作用機序
CC-11006 exerts its effects by modulating the expression of proinflammatory and regulatory cytokines. It appears to have a similar mechanism to thalidomide, which involves binding to the protein cereblon. This binding leads to the degradation of specific target proteins, resulting in the modulation of immune responses and inhibition of tumor growth .
類似化合物との比較
CC-11006 is similar to other thalidomide analogs, such as pomalidomide, CC-122, and CC-220 . These compounds share a common mechanism of action but differ in their specific chemical structures and biological activities. For example:
Pomalidomide: Used for the treatment of multiple myeloma and has a different side effect profile compared to CC-11006.
CC-122: Currently in clinical trials for hematological cancers and solid tumors, with distinct pharmacokinetic properties.
CC-220: Developed for the treatment of inflammatory diseases and has unique immunomodulatory effects.
CC-11006 is unique in its specific structural modifications, which may result in different biological activities and therapeutic potentials compared to other thalidomide analogs .
特性
CAS番号 |
444287-44-9 |
---|---|
分子式 |
C18H17N3O5 |
分子量 |
355.3 g/mol |
IUPAC名 |
N-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]methyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C18H17N3O5/c22-13-7-6-12(16(24)20-13)21-17(25)11-3-1-2-10(14(11)18(21)26)8-19-15(23)9-4-5-9/h1-3,9,12H,4-8H2,(H,19,23)(H,20,22,24) |
InChIキー |
ZBXHNCURDISBRO-UHFFFAOYSA-N |
正規SMILES |
C1CC1C(=O)NCC2=C3C(=CC=C2)C(=O)N(C3=O)C4CCC(=O)NC4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。